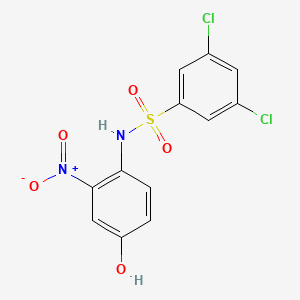
3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide is a complex organic compound that features both nitro and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The process may include:
Nitration: Introduction of the nitro group into the aromatic ring using concentrated nitric acid and sulfuric acid.
Chlorination: Introduction of chlorine atoms using reagents like chlorine gas or thionyl chloride.
Sulfonation: Introduction of the sulfonamide group using sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and sulfonation processes, optimized for yield and purity. These methods would utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Reduction: Formation of 3,5-Dichloro-N-(4-amino-2-nitrophenyl)benzene-1-sulfonamide.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3,5-dichlorobenzenesulfonamide: Similar structure but lacks the nitro group.
3,5-Dichloro-4-nitrobenzenesulfonamide: Similar structure but lacks the hydroxy group.
Uniqueness
3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
920527-20-4 |
|---|---|
Formule moléculaire |
C12H8Cl2N2O5S |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
3,5-dichloro-N-(4-hydroxy-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N2O5S/c13-7-3-8(14)5-10(4-7)22(20,21)15-11-2-1-9(17)6-12(11)16(18)19/h1-6,15,17H |
Clé InChI |
JKSHYDLWIRKGQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)[N+](=O)[O-])NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
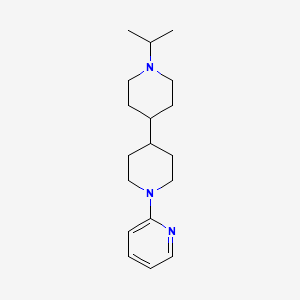
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)


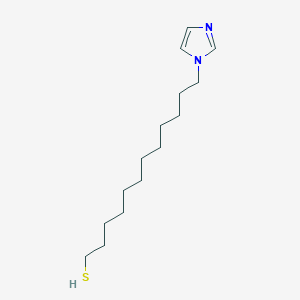
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)
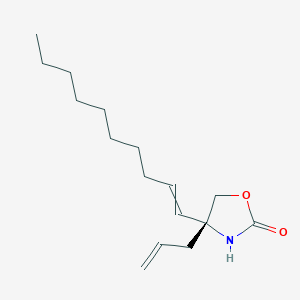
![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)
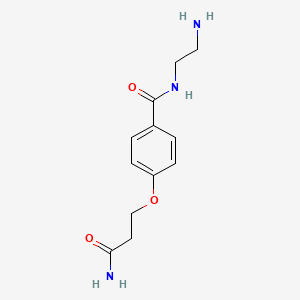
![4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B12614640.png)
